3,5-Dichloroaniline

Analytical Chemistry Food Safety Pesticide Residue Analysis

3,5-Dichloroaniline (3,5-DCA; CAS 626-43-7) is the definitive hydrolytic metabolite of dicarboximide fungicides (iprodione, vinclozolin, procymidone). Its specific 3,5-substitution pattern makes it the only scientifically valid biomarker for human & environmental exposure to this pesticide class; generic substitution with other DCA isomers (e.g., 3,4-DCA) yields false negatives. Procure ≥98% purity for quantitative LC-MS/MS biomonitoring, environmental fate studies, and industrial synthesis where thermodynamic stability (ΔfH° 42.1 ± 2.1 kJ/mol) impacts process safety.

Molecular Formula C6H5Cl2N
Molecular Weight 162.01 g/mol
CAS No. 626-43-7
Cat. No. B042879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloroaniline
CAS626-43-7
Synonyms3,5-Dichloroaniline;  3,5-Dichlorobenzenamine;  3,5-Dichlorolaniline;  3,5-Dichlorophenylamine
Molecular FormulaC6H5Cl2N
Molecular Weight162.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)N
InChIInChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
InChIKeyUQRLKWGPEVNVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
INSOL IN WATER;  SOL IN HOT PETROLEUM ETHER
Sol in alcohol, ether, benzene, chloroform
... Water solubility of 759 ppm at 23 °C ... .

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloroaniline (CAS 626-43-7): Key Intermediate for Dicarboximide Fungicides and Specialty Chemical Synthesis


3,5-Dichloroaniline (3,5-DCA; CAS 626-43-7) is a chlorinated aromatic amine belonging to the dichloroaniline isomer family (C6H5Cl2N). It is characterized as a white to pale yellow crystalline solid with a melting point of 46–52 °C and boiling point of 259–260 °C at 741 mmHg . This compound is primarily recognized as a critical synthetic intermediate and a specific environmental metabolite for a suite of high-volume dicarboximide fungicides, including iprodione, vinclozolin, and procymidone [1]. Unlike other dichloroaniline isomers which may originate from distinct agrochemical classes, the unique 3,5-substitution pattern of this compound directly dictates its utility in specific heterocyclic syntheses and its role as a selective biomarker for exposure to dicarboximide pesticides.

The Critical Distinction of 3,5-Dichloroaniline: Why Positional Isomerism Dictates Application-Specific Performance


Generic substitution of dichloroaniline (DCA) isomers is not scientifically defensible due to profound differences in their biological origin, environmental fate, and analytical behavior. 3,5-DCA is the specific and exclusive hydrolytic metabolite of dicarboximide fungicides, whereas its isomer 3,4-DCA originates from the degradation of phenylurea herbicides [1]. This divergent metabolic origin necessitates the use of 3,5-DCA as a specific biomarker for human and environmental exposure to vinclozolin and iprodione, a role that cannot be fulfilled by any other DCA isomer [2]. Furthermore, the distinct electronic and steric effects imparted by the 1,3,5-substitution pattern fundamentally alter the compound's reactivity in downstream synthesis (e.g., cyclization to procymidone) and its susceptibility to environmental degradation, as demonstrated by strain-specific microbial metabolism that excludes 3,5-DCA while degrading other isomers [3].

Head-to-Head Quantitative Differentiation: 3,5-Dichloroaniline vs. Isomeric Analogs


Analytical Sensitivity Comparison: 3,5-DCA vs. 3,4-DCA via HPLC-MS/MS in Food Matrices

A direct head-to-head comparison in chive matrices demonstrates that the analytical sensitivity for 3,5-dichloroaniline (3,5-DCA) is lower than that for 3,4-dichloroaniline (3,4-DCA) using an optimized HPLC-MS/MS method. Specifically, the limit of detection (LOD) for 3,5-DCA was 1.0 µg/kg, which is approximately 1.7-fold higher (i.e., less sensitive) than the 0.6 µg/kg LOD achieved for 3,4-DCA [1]. Similarly, the limit of quantitation (LOQ) for 3,5-DCA was 3.0 µg/kg compared to 2.0 µg/kg for 3,4-DCA.

Analytical Chemistry Food Safety Pesticide Residue Analysis

Thermodynamic Stability Differentiation: Standard Enthalpy of Formation of 3,5-DCA vs. 2,4-DCA

A cross-study comparison of thermochemical data reveals a significant difference in the standard molar enthalpy of formation in the gaseous phase between 3,5-dichloroaniline and the industrially relevant isomer 2,4-dichloroaniline. The experimental standard molar enthalpy of formation (ΔfH°m(g)) for 3,5-DCA at 298.15 K is 42.1 ± 2.1 kJ/mol, which is substantially higher than the value of 28.5 ± 2.0 kJ/mol for 2,4-DCA [1]. This indicates that 3,5-DCA is thermodynamically less stable than its 2,4-substituted counterpart.

Physical Chemistry Thermochemistry Process Safety

Biodegradation Pathway Selectivity: Differential Catabolism of 3,5-DCA and 3,4-DCA by Bacillus megaterium IMT21

A direct comparative study on the mineralization of dichloroaniline isomers by Bacillus megaterium IMT21 reveals that 3,5-dichloroaniline (3,5-DCA) and 3,4-dichloroaniline (3,4-DCA) are degraded via a common dichloroacetanilide intermediate pathway. This metabolic route is distinct from the dichloroaminophenol pathway utilized by the same organism for the degradation of 2,3-, 2,4-, and 2,5-DCA isomers [1].

Environmental Microbiology Bioremediation Metabolic Engineering

Enzymatic Degradation Recalcitrance: Toluene Dioxygenase from Pseudomonas putida T57 Fails to Degrade 3,5-DCA

A direct comparative study of the substrate specificity of toluene dioxygenase (TDO) from Pseudomonas putida T57 demonstrates a stark difference in degradability between 3,5-dichloroaniline (3,5-DCA) and its isomer 3,4-dichloroaniline (3,4-DCA). The recombinant strain expressing TDO was capable of degrading 3,4-DCA (along with 2-chloroaniline and 3-chloroaniline) but was unable to degrade 3,5-DCA [1].

Enzymology Biocatalysis Green Chemistry

Fungicide Metabolite Recovery in Human Biomonitoring: 3,5-DCA as a Quantitative Biomarker for Iprodione and Vinclozolin Exposure

A human experimental exposure study validates 3,5-dichloroaniline (3,5-DCA) as a quantitative biomarker for the dicarboximide fungicides iprodione and vinclozolin. Following a single 200 µg oral dose of each fungicide to two healthy volunteers, 78–107% of the administered dose was recovered in urine as 3,5-DCA within 72–120 hours post-exposure [1]. This high and quantitative recovery is a unique property of the 3,5-DCA moiety and is not shared by other dichloroaniline isomers, which originate from different pesticide classes.

Toxicology Human Biomonitoring Exposure Science

Validated Application Scenarios for 3,5-Dichloroaniline Based on Quantitative Evidence


Analytical Reference Standard for Dicarboximide Fungicide Exposure Assessment

Procurement of high-purity 3,5-dichloroaniline (≥97% or higher) is essential for laboratories conducting human biomonitoring or environmental fate studies of iprodione, vinclozolin, or procymidone. As established by the quantitative urinary recovery of 78–107% of administered fungicide doses as 3,5-DCA [1], this compound serves as the definitive biomarker. The use of alternative DCA isomers would lead to false negatives or inaccurate quantification, as 3,5-DCA is the specific metabolic signature of this fungicide class [2].

Process Development and Scale-Up for Agrochemical Intermediate Synthesis

3,5-Dichloroaniline is a key building block for the industrial synthesis of procymidone, iprodione, and vinclozolin . Its procurement for process R&D is justified by the thermodynamic data showing a standard enthalpy of formation of 42.1 ± 2.1 kJ/mol [3], which is significantly higher than that of 2,4-DCA. This thermochemical property must be accounted for in reaction calorimetry and process safety assessments during scale-up, as it influences the heat of reaction and potential for thermal runaway in downstream syntheses.

Environmental Fate and Bioremediation Research

For researchers investigating the environmental persistence and biodegradation of chloroaniline pollutants, 3,5-DCA is a critical study compound due to its demonstrated recalcitrance. The evidence that toluene dioxygenase from Pseudomonas putida T57 degrades 3,4-DCA but not 3,5-DCA [4] highlights its unique environmental behavior. Similarly, the finding that Bacillus megaterium IMT21 metabolizes 3,5-DCA via a dichloroacetanilide pathway [5] provides a specific metabolic route for targeted bioremediation studies. These data support the procurement of 3,5-DCA for controlled laboratory microcosm and enzyme kinetics experiments.

Analytical Method Development and Validation for Food Safety

The development and validation of multi-residue analytical methods for monitoring toxic pesticide metabolites in food products (e.g., chives) require the use of certified reference materials of both 3,5-DCA and 3,4-DCA. The quantitative head-to-head comparison data showing an LOD of 1.0 µg/kg and LOQ of 3.0 µg/kg for 3,5-DCA, which is less sensitive than the values for 3,4-DCA [6], are crucial for method optimization. This evidence informs the selection of appropriate calibration ranges and quality control procedures to ensure reliable quantification of 3,5-DCA residues.

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56 linked technical documents
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